Thyminalkylamine

Description

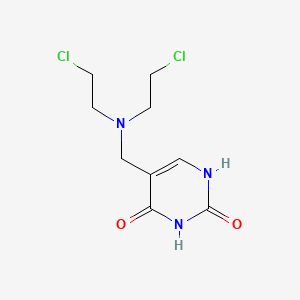

Thyminalkylamine, systematically named 5-(bis(2-chloroethyl)aminomethyl)uracil (CAS RN: 6860-12-4), is a uracil derivative modified with a bis(2-chloroethyl)aminomethyl group. Its molecular formula is C₈H₁₂Cl₂N₄O₂, and it has a molecular weight of 266.9 g/mol . This compound combines the pyrimidine ring of uracil with alkylating chloroethyl groups, making it structurally distinct from simpler amines. Its synthesis and reactivity are driven by the electrophilic chloroethyl groups, enabling covalent interactions with biological nucleophiles like DNA or proteins .

Properties

CAS No. |

7264-21-3 |

|---|---|

Molecular Formula |

C9H13Cl2N3O2 |

Molecular Weight |

266.12 g/mol |

IUPAC Name |

5-[bis(2-chloroethyl)aminomethyl]-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H13Cl2N3O2/c10-1-3-14(4-2-11)6-7-5-12-9(16)13-8(7)15/h5H,1-4,6H2,(H2,12,13,15,16) |

InChI Key |

DSNDKLPCPVXPMQ-UHFFFAOYSA-N |

SMILES |

C1=C(C(=O)NC(=O)N1)CN(CCCl)CCCl |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)CN(CCCl)CCCl |

Appearance |

Solid powder |

Other CAS No. |

7264-21-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

6860-12-4 (mono-hydrochloride) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5-bis(2-chloroethyl)aminomethyluracil thyminalkylamine thyminalkylamine monohydrochloride thyminealkamine Ypenyl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituted Alkylamine Salts

Substituted alkylamine salts, such as those regulated under PMN P-85–941 (generic structure), share the alkylamine backbone but lack the uracil moiety. For example, releases to water are restricted under §721.90, reflecting concerns about bioaccumulation and aquatic toxicity . Unlike Thyminalkylamine, these compounds are simpler in structure and lack the pyrimidine ring, limiting their use in targeted biochemical applications.

5-Substituted-2-Phenylbenzo[b]thiophene-3-Alkylamines

These compounds feature a benzo[b]thiophene core linked to alkylamine side chains. Pharmacological studies highlight their antipsychotic activity, contrasting with this compound’s presumed alkylating function.

Comparison with Biogenic Amines and Simpler Alkylamines

Tyramine (4-Hydroxyphenethylamine)

Tyramine (C₈H₁₁NO, MW: 137.18 g/mol) is a naturally occurring phenethylamine involved in neurotransmission and vasoconstriction. Unlike this compound, it lacks halogen substituents and alkylating capacity. Tyramine’s primary toxicity arises from its adrenergic effects, causing hypertensive crises in high doses, whereas this compound’s chloroethyl groups pose cytotoxic risks .

Trimethylamine (TMA) and Dimethylamine (DMA)

Trimethylamine (C₃H₉N, MW: 59.11 g/mol) and dimethylamine (C₂H₇N, MW: 45.08 g/mol) are volatile amines linked to cardiovascular and renal pathologies. TMA is metabolized to trimethylamine N-oxide (TMAO), a biomarker for atherosclerosis.

Key Functional and Pharmacological Differences

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.